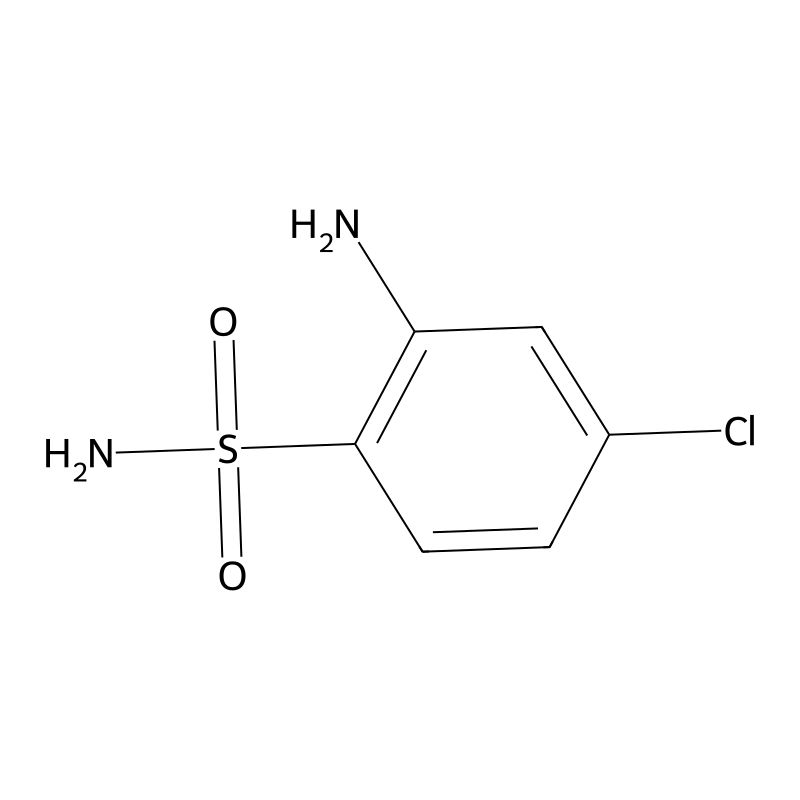

2-Amino-4-chlorobenzenesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Anticancer and Antimicrobial Agents

Specific Scientific Field: Pharmaceutical Organic Chemistry, Microbial Chemistry

Summary of the Application: 2-Amino-4-chlorobenzenesulfonamide derivatives have been synthesized and studied for their potential as anticancer and antimicrobial agents. These compounds work by inhibiting carbonic anhydrase IX (CA IX), a gene that is overexpressed in many solid tumors .

Methods of Application or Experimental Procedures: The study involved the synthesis of new aryl thiazolone–benzenesulfonamides and evaluating their carbonic anhydrase IX inhibitory effect. The derivatives were tested for their anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7), in addition to a normal breast cell line MCF-10A .

Results or Outcomes: Compounds showed significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines ranges from 5.5 to 17.5 times. Moreover, three sulfonamides derivatives showed excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM and against CA II with IC 50 1.55–3.92 μM .

Wastewater Treatment

Specific Scientific Field: Environmental Science and Pollution Research

Summary of the Application: 2-Amino-4-chlorobenzenesulfonamide is used in the degradation of 2-amino-4-acetaminoanisole from wastewater. This compound is an intermediate product in the synthesis of many commercial dyes, and its wide application has led to the generation of a series of dye wastewater .

Methods of Application or Experimental Procedures: The study used a H2O2 Fenton system to degrade 2-amino-4-acetaminoanisole from wastewater using a nano-Fe3O4 catalyst prepared via the co-precipitation method. The Box-Behnken design (BBD) response surface method was used to investigate the individual effects of Fe3O4 dosage, H2O2 dosage, initial pH, and reaction time on AMA removal .

Results or Outcomes: The catalytic effect of nano-Fe3O4 showed better degradation performance as compared to FeSO4 Fenton system. The order of the influence of the selected independent variables on the response value is as follows: nano-Fe3O4 dosage > H2O2 dosage > reaction time > pH .

2-Amino-4-chlorobenzenesulfonamide, with the chemical formula C₆H₇ClN₂O₂S, is a sulfonamide compound characterized by an amino group and a chlorine atom attached to a benzene ring, along with a sulfonamide functional group. This compound is notable for its role as an inhibitor of carbonic anhydrase enzymes, which are critical in regulating pH and ion balance in biological systems. The molecular weight of 2-amino-4-chlorobenzenesulfonamide is approximately 206.65 g/mol .

There is no documented information on the specific mechanism of action of 2-Amino-4-chlorobenzenesulfonamide in biological systems.

- Substitution Reactions: The amino and chlorine groups on the benzene ring allow for nucleophilic and electrophilic substitution reactions. For instance, nucleophilic substitution can occur using sodium hydroxide or potassium hydroxide as reagents.

- Oxidation and Reduction: This compound can undergo oxidation or reduction under specific conditions. Common oxidizing agents include potassium permanganate or hydrogen peroxide, while reducing agents may involve sodium borohydride or lithium aluminum hydride.

- Major Products: Depending on the reaction conditions, various substituted benzenesulfonamides can be formed through nucleophilic substitution, while oxidation can lead to the formation of sulfonic acids .

2-Amino-4-chlorobenzenesulfonamide exhibits significant biological activity, particularly as an inhibitor of carbonic anhydrase enzymes. This inhibition can influence several physiological processes, such as respiration and acid-base balance. At the cellular level, the compound affects cell signaling pathways, leading to alterations in gene expression and metabolism. Its molecular mechanism primarily involves binding to the active site of carbonic anhydrase, thereby disrupting its catalytic function .

The synthesis of 2-amino-4-chlorobenzenesulfonamide typically involves a multi-step process:

- Starting Material: The synthesis often begins with 3-chloroaniline.

- Acetylation: The first step involves acetylation to introduce an acetyl group.

- Chlorosulfonation: This is followed by chlorosulfonation to add the sulfonamide group.

- Condensation with Ammonia: The next step is condensation with ammonia.

- Hydrolysis: Finally, hydrolysis yields the target compound.

2-Amino-4-chlorobenzenesulfonamide finds various applications in both research and industrial settings:

- Pharmaceuticals: It is used as a precursor in the synthesis of various medicinal compounds due to its ability to inhibit carbonic anhydrase.

- Biochemical Research: The compound serves as a tool for studying enzyme activity and cellular processes.

- Dyes and Pigments: Sulfonamide structures are prevalent in the synthesis of dyes and pigments .

Research into the interactions of 2-amino-4-chlorobenzenesulfonamide has revealed its potential effects on various biological systems. Studies have shown that it can alter pH levels within cells, impacting metabolic activities and enzyme functions. Additionally, chronic exposure studies indicate potential toxicity effects on erythrocytes and renal functions .

Several compounds share structural similarities with 2-amino-4-chlorobenzenesulfonamide:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| 2-Amino-5-chlorobenzenesulfonamide | Chlorine at the fifth position | Different reactivity patterns due to substitution |

| 4-Amino-2-chlorobenzenesulfonamide | Positions of amino and chlorine reversed | Potentially different biological activities |

| 2-Amino-4-bromobenzenesulfonamide | Chlorine replaced by bromine | May exhibit different pharmacological properties |

The uniqueness of 2-amino-4-chlorobenzenesulfonamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. Its versatility as an intermediate in synthetic pathways and its role as an enzyme inhibitor make it particularly valuable in research and industrial applications .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant